molecular formula C8H5FN2O2 B14075071 5-fluoro-6-nitro-1H-indole

5-fluoro-6-nitro-1H-indole

Cat. No.: B14075071
M. Wt: 180.14 g/mol
InChI Key: GMHJJDAAGLGYMO-UHFFFAOYSA-N
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Description

5-fluoro-6-nitro-1H-indole: is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a fluorine atom at the 5th position and a nitro group at the 6th position on the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-nitro-1H-indole typically involves the nitration of 5-fluoroindole. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and cyclization steps under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-fluoro-6-nitro-1H-indole can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to yield 5-fluoro-6-amino-1H-indole.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 5-fluoro-6-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-fluoro-6-nitro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways.

Medicine: Research on this compound includes its potential use in the treatment of various diseases. Its derivatives are explored for their efficacy in inhibiting specific enzymes or receptors involved in disease progression.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials.

Mechanism of Action

The mechanism of action of 5-fluoro-6-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    5-fluoroindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitroindole: Lacks the fluorine atom, which affects its binding affinity and biological activity.

    5-fluoro-7-nitro-1H-indole: Similar structure but with the nitro group at the 7th position, leading to different chemical and biological properties.

Uniqueness: 5-fluoro-6-nitro-1H-indole is unique due to the specific positioning of the fluorine and nitro groups on the indole ring. This arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHJJDAAGLGYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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